molecular formula C16H21N3O2 B1197883 Cyanopindolol CAS No. 69906-85-0

Cyanopindolol

Cat. No. B1197883
CAS RN: 69906-85-0
M. Wt: 287.36 g/mol
InChI Key: QXIUMMLTJVHILT-UHFFFAOYSA-N
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Description

Cyanopindolol is a drug related to pindolol . It acts as both a β1 adrenoceptor antagonist and a 5-HT1A receptor antagonist . Its radiolabelled derivative iodocyanopindolol has been widely used in mapping the distribution of beta adrenoreceptors in the body .


Molecular Structure Analysis

Cyanopindolol has a molecular formula of C16H21N3O2 . Its average mass is 287.357 Da and its mono-isotopic mass is 287.163391 Da . The structure of an ultra-thermostable β1AR mutant bound to the weak partial agonist Cyanopindolol has been determined to 2.1 Å resolution .


Physical And Chemical Properties Analysis

Cyanopindolol has a molecular formula of C16H21N3O2 . Its average mass is 287.357 Da and its mono-isotopic mass is 287.163391 Da .

Scientific Research Applications

  • Localization of Beta-Adrenoceptors :

    • Cyanopindolol has been used to localize beta-adrenoceptors in rabbit ear sections, where high concentrations of beta 2-adrenoceptors were identified in various tissues including the central ear artery, cartilage, nerve trunks, epithelium, and sebaceous glands (Johnston & Summers, 1985).
    • In rat kidney sections, cyanopindolol helped in localizing beta-adrenoceptors primarily in renal glomeruli, distal, and cortical collecting tubules (Summers & Kuhar, 1983).
  • Characteristics at β3‐Adrenoceptor in Rat Ileum :

    • Cyanopindolol was found to be a potent antagonist at the β3‐adrenoceptor in rat ileum. Structural requirements for antagonist activity were explored, highlighting the importance of certain modifications for enhancing potency (Hoey et al., 1996).
  • Binding Characteristics in Various Tissues :

    • Cyanopindolol was used to identify and quantify subclasses of β-adrenoceptors in guinea pig, showing high affinity and specificity to β-adrenoceptors (Engel et al., 2004).
    • In human studies, cyanopindolol helped in observing decreased beta-adrenergic receptors in the leukocytes of depressed patients, suggesting a link to beta-adrenergic receptor responsiveness in depression (Pandey et al., 1987).
  • Interaction with 5-HT1A Receptors :

    • Cyanopindolol showed an anticonflict effect in rats, which was attributed to its action on postsynaptic 5-HT1A receptors, demonstrating its utility in studying serotonin receptors (Przegaliński et al., 1994).
  • Application in Various Health Conditions :

    • Cyanopindolol has been used in the context of atopic dermatitis to study beta 2-adrenoceptors in polymorphonuclear leukocytes (Pohl et al., 1991).
    • Its role in identifying beta-adrenergic receptors in human platelets was also explored, indicating its utility in cardiovascular research (Steer & Atlas, 1982).

Mechanism of Action

Cyanopindolol acts as both a β1 adrenoceptor antagonist and a 5-HT1A receptor antagonist . This means it blocks the action of adrenaline and noradrenaline on β1 adrenoceptors and inhibits the function of 5-HT1A receptors.

properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIUMMLTJVHILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027570
Record name (+-)-Cyanopindolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanopindolol

CAS RN

69906-85-0
Record name Cyanopindolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69906-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanopindolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Cyanopindolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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